Cas no 2593-27-3 (2-bromo-N-hydroxybenzamide)

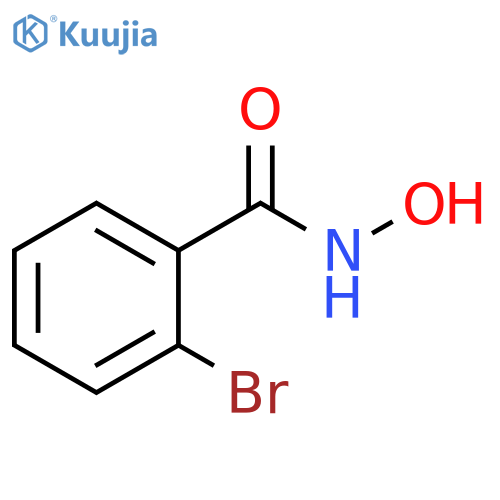

2-bromo-N-hydroxybenzamide structure

商品名:2-bromo-N-hydroxybenzamide

CAS番号:2593-27-3

MF:C7H6BrNO2

メガワット:216.032041072845

MDL:MFCD09940455

CID:5175259

PubChem ID:24701375

2-bromo-N-hydroxybenzamide 化学的及び物理的性質

名前と識別子

-

- 2-bromo-N-hydroxybenzamide

-

- MDL: MFCD09940455

- インチ: 1S/C7H6BrNO2/c8-6-4-2-1-3-5(6)7(10)9-11/h1-4,11H,(H,9,10)

- InChIKey: AZPGONYSPBZNAZ-UHFFFAOYSA-N

- ほほえんだ: C(NO)(=O)C1=CC=CC=C1Br

計算された属性

- せいみつぶんしりょう: 214.95819g/mol

- どういたいしつりょう: 214.95819g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 49.3Ų

2-bromo-N-hydroxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM423909-5g |

2-bromo-N-hydroxybenzamide |

2593-27-3 | 95%+ | 5g |

$857 | 2023-03-10 | |

| AN HUI ZE SHENG Technology Co., Ltd. | CB000190114-5g |

2-bromo-N-hydroxybenzamide |

2593-27-3 | 95+% | 5g |

¥8533.00 | 2023-09-15 | |

| AstaTech | D76830-10/G |

2-BROMO-N-HYDROXYBENZAMIDE |

2593-27-3 | 98% | 10g |

$1321 | 2023-09-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01104414-1g |

2-Bromo-N-hydroxybenzamide |

2593-27-3 | 95% | 1g |

¥1750.0 | 2023-03-11 | |

| Chemenu | CM423909-10g |

2-bromo-N-hydroxybenzamide |

2593-27-3 | 95%+ | 10g |

$1270 | 2023-03-10 | |

| Enamine | EN300-41670-0.25g |

2-bromo-N-hydroxybenzamide |

2593-27-3 | 95% | 0.25g |

$145.0 | 2023-06-14 | |

| Enamine | EN300-41670-1.0g |

2-bromo-N-hydroxybenzamide |

2593-27-3 | 95% | 1g |

$292.0 | 2023-06-14 | |

| Enamine | EN300-41670-2.5g |

2-bromo-N-hydroxybenzamide |

2593-27-3 | 95% | 2.5g |

$571.0 | 2023-06-14 | |

| Enamine | EN300-41670-0.1g |

2-bromo-N-hydroxybenzamide |

2593-27-3 | 95% | 0.1g |

$101.0 | 2023-06-14 | |

| Aaron | AR019V69-2.5g |

2-bromo-N-hydroxybenzamide |

2593-27-3 | 95% | 2.5g |

$811.00 | 2023-12-14 |

2-bromo-N-hydroxybenzamide 関連文献

-

Mengmeng Jia,Heng Zhang,Yongjia Lin,Dimei Chen,Yanmei Chen,Yuanzhi Xia Org. Biomol. Chem. 2018 16 3615

2593-27-3 (2-bromo-N-hydroxybenzamide) 関連製品

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 55290-64-7(Dimethipin)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2593-27-3)2-bromo-N-hydroxybenzamide

清らかである:99%

はかる:10g

価格 ($):2797.0